molecular formula C20H18N2OS B5095685 N-(4-METHYL-2-PYRIDYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

N-(4-METHYL-2-PYRIDYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B5095685
M. Wt: 334.4 g/mol
InChI Key: ZTRIVMALCWBZBC-UHFFFAOYSA-N
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Description

N-(4-METHYL-2-PYRIDYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE: is a complex organic compound with a unique structure that combines a pyridyl group, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-METHYL-2-PYRIDYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-2-pyridylamine with phenylsulfanylacetyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-METHYL-2-PYRIDYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkoxides, dimethyl sulfoxide (DMSO), and acetonitrile.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Chemistry: N-(4-METHYL-2-PYRIDYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-METHYL-2-PYRIDYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Methyl-2-pyridyl)thiourea
  • N-(4-Methyl-2-pyridyl)benzenesulfonamide
  • N-(4-Methyl-2-pyridyl)phthalamic acid
  • N-(4-Methyl-2-pyridyl)succinamic acid

Uniqueness: N-(4-METHYL-2-PYRIDYL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the presence of both a phenyl and a phenylsulfanyl group, which imparts distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-15-12-13-21-18(14-15)22-20(23)19(16-8-4-2-5-9-16)24-17-10-6-3-7-11-17/h2-14,19H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRIVMALCWBZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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